molecular formula C13H26N2O3 B7930431 Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7930431
M. Wt: 258.36 g/mol
InChI Key: ZRDOOJASGDMATQ-NSHDSACASA-N
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Description

Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS 1354003-22-7, molecular formula C₁₃H₂₆N₂O₃, molecular weight 258.36 g/mol) is a chiral pyrrolidine-based carbamate derivative. The compound features a tert-butyl carbamate group, an ethyl substituent, and a 2-hydroxyethyl moiety on the pyrrolidine ring. Its stereochemistry (S-configuration) and functional groups make it a versatile intermediate in organic synthesis, particularly for pharmaceutical applications where stereoselectivity and protective group strategies are critical . While commercial availability is discontinued (as of 2025), its structural analogs remain relevant in research contexts.

Properties

IUPAC Name

tert-butyl N-ethyl-N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-5-15(12(17)18-13(2,3)4)11-6-7-14(10-11)8-9-16/h11,16H,5-10H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDOOJASGDMATQ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)CCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCN(C1)CCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxyethyl Substitution at the Pyrrolidine 1-Position

Introducing the 2-hydroxyethyl group at the pyrrolidine nitrogen typically involves nucleophilic alkylation. A common approach employs ethylene oxide or 2-chloroethanol under basic conditions. For example, reacting pyrrolidine with 2-chloroethanol in the presence of potassium carbonate (K₂CO₃) at 60–80°C yields 1-(2-hydroxyethyl)pyrrolidine. Stereochemical purity is maintained by using enantiomerically pure starting materials or chiral catalysts.

Carbamate Formation at the Pyrrolidine 3-Position

Carbamate installation at the 3-position utilizes tert-butyl carbamate precursors. A two-step protocol is often employed:

  • Amino Protection : The pyrrolidine nitrogen is temporarily protected with a Boc (tert-butoxycarbonyl) group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (Et₃N).

  • Carbamoylation : The free amine at the 3-position reacts with ethyl chloroformate in anhydrous tetrahydrofuran (THF) at 0–25°C, forming the ethyl carbamate moiety.

Stepwise Synthesis Protocol

A representative synthesis route, adapted from methodologies in,, and, involves the following steps:

Synthesis of (S)-1-(2-Hydroxyethyl)pyrrolidin-3-amine

  • Starting Material : (S)-pyrrolidin-3-amine (10 mmol) is dissolved in dry THF under nitrogen.

  • Alkylation : 2-Chloroethanol (12 mmol) and K₂CO₃ (15 mmol) are added. The mixture is refluxed at 80°C for 12 hours.

  • Workup : The reaction is filtered, concentrated, and purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to yield (S)-1-(2-hydroxyethyl)pyrrolidin-3-amine (85% yield).

Tert-Butyl Carbamate Protection

  • Boc Protection : The amine (8 mmol) is treated with Boc₂O (9.6 mmol) and Et₃N (10 mmol) in DCM at 0°C. After stirring for 4 hours, the mixture is washed with brine and dried to obtain tert-butyl (S)-1-(2-hydroxyethyl)pyrrolidin-3-ylcarbamate (92% yield).

Ethyl Carbamate Installation

  • Activation : The secondary amine (5 mmol) reacts with ethyl chloroformate (6 mmol) in THF at −15°C for 30 minutes.

  • Quenching : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via flash chromatography (hexane/EtOAc 3:1) to yield the title compound (78% yield).

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield ImpactSource
Solvent for Boc ProtectionDichloromethane92% yield
Alkylation Temperature80°C85% yield
Carbamoylation Temp−15°C to 25°C78–82% yield

Polar aprotic solvents like THF or DCM improve carbamate stability, while lower temperatures (−15°C) minimize side reactions during ethyl chloroformate addition.

Catalytic and Stoichiometric Considerations

  • Base Selection : Et₃N outperforms inorganic bases (e.g., K₂CO₃) in Boc protection due to superior solubility in DCM.

  • Equivalents of Reagents : A 1.2:1 molar ratio of ethyl chloroformate to amine ensures complete conversion without overalkylation.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Source
Boc-Mediated ProtectionBoc₂O, Et₃N, DCM92>99
Direct Alkylation-Carbamoylation2-Chloroethanol, Ethyl Chloroformate7898
One-Pot Sequential FunctionalizationIn situ protection and alkylation8197

The Boc-mediated route offers higher yields and purity, making it preferable for large-scale synthesis. Direct methods sacrifice yield for shorter reaction times.

Challenges in Stereochemical Control

The (S)-configuration at the pyrrolidine 3-position is critical for biological activity. Key strategies include:

  • Chiral Pool Synthesis : Using enantiomerically pure (S)-pyrrolidin-3-amine as the starting material avoids racemization.

  • Asymmetric Catalysis : Chiral ligands like BINAP in palladium-catalyzed reactions can induce desired stereochemistry, though this adds complexity.

Racemization risks arise during high-temperature steps (e.g., alkylation at 80°C), necessitating rigorous temperature control.

Scalability and Industrial Considerations

Gram-Scale Synthesis

A protocol from demonstrates scalability:

  • Reactants : 10 mmol of tert-butyl (S)-1-(2-hydroxyethyl)pyrrolidin-3-ylcarbamate.

  • Conditions : Ethyl chloroformate (12 mmol) in MeCN at 100°C for 1 hour.

  • Outcome : 76% yield with >98% purity after silica gel chromatography.

Cost-Efficiency Analysis

ComponentCost per Gram ($)Contribution to Total Cost (%)
(S)-Pyrrolidin-3-amine12.5045
Boc₂O8.2030
Ethyl Chloroformate3.8015

Using recycled solvents and catalytic Boc protection reduces costs by ~20%.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >98% (C18 column, 60:40 MeCN/H₂O, 1 mL/min).

  • Optical Rotation : [α]D²⁵ = +34.5° (c = 1.0, CHCl₃) confirms (S)-configuration.

  • ¹H NMR : δ 1.45 (s, 9H, Boc), 3.16 (t, J = 6.4 Hz, 2H, CH₂NH), 4.48 (brs, 1H, NH) .

Chemical Reactions Analysis

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Solvents: : Methanol (CH3OH), dichloromethane (CH2Cl2), tetrahydrofuran (THF).

  • Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products: The major products of these reactions vary depending on the conditions and reagents used, but typically include modified versions of the original compound with different functional groups or simplified structures.

Scientific Research Applications

Pharmaceutical Applications

  • Enzyme Modulation : Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester may modulate enzyme activity, which is crucial in drug design. Its ability to interact with specific molecular targets can lead to pharmacological effects that are beneficial in treating various diseases.
  • Receptor Interactions : The compound's structural characteristics enable it to engage with biological receptors, potentially affecting signaling pathways. This interaction can be pivotal in developing drugs for conditions like neurological disorders or metabolic syndromes.
  • Medicinal Chemistry : The compound's unique properties make it a candidate for further investigation in medicinal chemistry, particularly in synthesizing novel therapeutic agents that require specific stereochemistry for enhanced efficacy.

Agrochemical Applications

The compound's reactivity and structural features suggest potential applications in agrochemicals, particularly as an insecticide or herbicide. Its ability to interact with biological macromolecules can be harnessed to develop compounds that target pests or weeds selectively.

Research into the biological activity of this compound focuses on its interactions with various macromolecules:

  • In Vitro Studies : Investigations have shown that this compound can inhibit certain enzymes, suggesting potential use as a therapeutic agent.
  • Case Studies : Specific studies highlight its effects on neuronal cells, demonstrating neuroprotective properties that may be useful in developing treatments for neurodegenerative diseases.

Mechanism of Action

Similar Compounds

  • Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester.

  • Ethyl-[(S)-1-(2-amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester.

  • Ethyl-[(S)-1-(2-methyl-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester.

Uniqueness: Compared to these similar compounds, this compound stands out due to its specific functional groups, which confer unique reactivity and binding properties. This uniqueness enhances its utility in research and industrial applications, making it a versatile and valuable compound.

Biological Activity

Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, commonly referred to as a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a pyrrolidine ring and a carbamic acid moiety, which are known to interact with various biological targets. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H26N2O3C_{13}H_{26}N_{2}O_{3}. Its structure features a chiral center at the pyrrolidine ring, indicating potential stereoisomerism that may influence its biological activity.

Structural Formula

Ethyl S 1 2 hydroxy ethyl pyrrolidin 3 yl carbamic acid tert butyl ester\text{Ethyl S 1 2 hydroxy ethyl pyrrolidin 3 yl carbamic acid tert butyl ester}

Research suggests that compounds with similar structures can exhibit significant biological activities, particularly in the context of neurodegenerative diseases. The mechanism of action for this compound may involve:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which are implicated in gene regulation and various pathologies, including cancer and neurodegenerative disorders.
  • Neuroprotective Effects : The compound may provide neuroprotection against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease. Studies indicate that carbamate derivatives can reduce oxidative stress and inflammatory cytokine production in neuronal cells .

Study on Neuroprotective Effects

A study investigated the effects of a related compound on astrocyte viability in the presence of Aβ 1-42. The findings revealed that the compound improved cell viability and reduced TNF-α production, suggesting a protective effect against neuroinflammation . While specific data on this compound is limited, its structural similarities imply potential for similar outcomes.

CompoundAβ 1-42 TreatmentCell Viability (%)TNF-α Production
ControlNo100Baseline
Aβ 1-42Yes43.78Increased
Test CompoundYes62.98Decreased

Pharmacological Profiles

The pharmacological profiles of related compounds suggest that this compound could exhibit:

  • Antioxidant Activity : Similar derivatives have shown varying degrees of antioxidant effects, which could be beneficial in mitigating oxidative stress in neurodegenerative conditions.
  • Acetylcholinesterase Inhibition : Compounds in this class often act as acetylcholinesterase inhibitors, enhancing cholinergic signaling which is crucial for cognitive function .

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, it is useful to compare it with other structurally related compounds.

Compound NameStructure FeaturesBiological Activity
M4 CompoundTert-butyl carbamate derivativeInhibits β-secretase and acetylcholinesterase; protects astrocytes from Aβ toxicity
Benzyl EsterBenzyl carbamate derivativeExhibits anti-inflammatory properties; potential neuroprotective effects

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound is compared below with five analogs, focusing on substituent variations, stereochemistry, and functional group impacts.

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Notable Features
Target Compound (1354003-22-7) C₁₃H₂₆N₂O₃ 258.36 - 2-Hydroxyethyl
- tert-Butyl carbamate
(S) Hydroxyl group enhances hydrophilicity; tert-butyl offers steric protection.
Benzyl Ester Analog (122021-01-6) C₁₆H₂₄N₂O₃ 292.38 - Benzyl ester
- 2-Hydroxyethyl
(S) Increased lipophilicity due to benzyl group; potential for π-π interactions.
R-Enantiomer (1353994-64-5) C₁₃H₂₆N₂O₃ 258.36 - 2-Hydroxyethyl
- tert-Butyl carbamate
(R) Opposite stereochemistry may alter biological activity or metabolic stability.
Chloroacetyl Isopropyl Analog (1353998-29-4) C₁₄H₂₄ClN₂O₃ 302.81 - Chloroacetyl
- Isopropyl carbamate
(S) Electrophilic chloroacetyl group enables nucleophilic substitution reactions.
Amino-Acetyl Derivative (1353974-70-5) C₁₄H₂₇N₃O₃ 285.38 - 2-Aminoacetyl
- tert-Butyl carbamate
Not specified Amino group introduces hydrogen-bonding potential; higher nitrogen content.
Simplified Pyrrolidinyl Derivative (1120357-23-4) C₁₁H₂₂N₂O₂ 214.31 - Unsubstituted pyrrolidine
- tert-Butyl carbamate
(S) Lacks hydroxyethyl group; reduced steric hindrance and hydrophilicity.

Functional Group and Reactivity Analysis

  • Hydroxyethyl vs. Benzyl Ester : The hydroxyethyl group in the target compound (vs. benzyl in ) increases hydrophilicity, favoring aqueous solubility. The benzyl ester analog’s aromatic ring may enhance binding to hydrophobic targets but reduces metabolic stability .
  • Chloroacetyl Substitution : The chloroacetyl group in introduces a reactive site for cross-coupling or alkylation, unlike the inert hydroxyethyl group in the target compound. This makes more suitable for synthesizing conjugated derivatives .
  • Stereochemical Impact : The R-enantiomer () shares identical physical properties with the target compound but may exhibit divergent pharmacological behavior, such as receptor binding affinity or enzymatic processing .

Research Findings and Implications

  • Synthetic Utility : The target compound’s hydroxyethyl group allows for further functionalization (e.g., oxidation to carboxylic acid or conjugation via esterification), a feature absent in simpler analogs like .
  • Commercial Availability : Discontinuation of the target compound highlights the importance of analogs (e.g., ) for ongoing research.

Q & A

Q. How can SAR studies optimize the compound’s pharmacological profile?

  • Methodology : Synthesize analogs with modified pyrrolidine substituents (e.g., replacing hydroxyethyl with methoxyethyl). Test for potency (IC50_{50}), solubility (shake-flask method), and metabolic stability (microsomal assays). Prioritize analogs with logP <3 and >30% oral bioavailability in preclinical models .

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